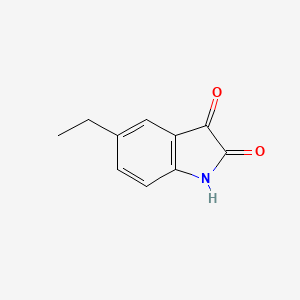

5-Ethyl-1H-indole-2,3-dione

概要

説明

5-Ethyl-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1H-indole-2,3-dione can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole derivative . Another method involves the reaction of maleimides or maleic anhydride with styrenes, leading to the formation of isoindole-1,3-dione derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as catalysis and solvent-free reactions, is also explored to make the process more environmentally friendly .

化学反応の分析

Nucleophilic Addition at Carbonyl Groups

The C2 and C3 carbonyl groups undergo nucleophilic attacks, forming hydrazones, thiosemicarbazones, and semicarbazones. For example:

-

Hydrazone formation : Reacting with substituted hydrazines in ethanol/acetic acid yields derivatives like 5-(4-pyridinyl)-1H-indole-2,3-dione 3-thiosemicarbazone (m.p. >300°C) .

-

Thiosemicarbazide coupling : Thiosemicarbazide reacts with the dione in ethanol under reflux to produce thiosemicarbazones, which show enhanced bioactivity .

Table 1: Representative nucleophilic additions

Electrophilic Substitution Reactions

The ethyl-substituted indole core undergoes electrophilic substitutions, particularly at the 4- and 6-positions. Key examples include:

-

Friedel–Crafts alkylation : Using Cu-Schiff base catalysts, enantioselective alkylation with indoles generates 3-aryl-3-hydroxy-2-oxindoles, which are pivotal in drug discovery .

-

Halogenation : Bromine in acetic acid selectively substitutes the 4-position, forming 4-bromo-5-ethyl-1H-indole-2,3-dione .

Table 2: Electrophilic substitution conditions

Cyclization and Ring Expansion

The compound serves as a precursor for synthesizing fused heterocycles:

-

Pyridinyl-indole hybrids : Cyclization with 4-pyridinylmethyl groups under strong mineral acid (e.g., H₂SO₄) yields cardiotonic agents like 5-(4-pyridinyl)-1H-indole-2,3-dione derivatives .

-

Spirane formation : Reaction with terephthalaldehyde in ethanol produces bis-indolyl compounds (e.g., 15 ), which exhibit antimicrobial properties .

Functional Group Transformations

-

Oxidation : The ethyl side chain oxidizes to a carboxylic acid using KMnO₄ in acidic conditions, forming 5-carboxyindole-2,3-dione .

-

Reduction : NaBH₄ reduces the C3 carbonyl to a hydroxyl group, yielding 3-hydroxy-5-ethylindolin-2-one, a scaffold for CNS drugs .

Alkylation and Acylation

-

N-Alkylation : Treatment with methyl iodide or benzyl bromide in acetone/KOH introduces substituents at the N1 position, enhancing lipophilicity .

-

O-Acylation : Acetyl chloride reacts with hydroxyl derivatives to form esters, improving bioavailability .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids modifies the 4- or 5-positions, enabling the synthesis of biaryl indoles for anticancer studies .

Solvent Effects and Reaction Optimization

-

Polar aprotic solvents (DMF, DMSO) enhance reaction rates in nucleophilic additions due to improved electrophilicity of carbonyl groups .

-

Acid additives (e.g., acetic acid) facilitate protonation of intermediates, stabilizing transition states in cyclization reactions .

This compound’s multifunctional reactivity positions it as a critical intermediate in medicinal chemistry, particularly for developing kinase inhibitors, antimicrobial agents, and CNS therapeutics. Future research should explore photocatalytic and biocatalytic methods to improve reaction sustainability .

科学的研究の応用

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications. Its biological activity spectrum includes:

- Antimicrobial Activity : Research indicates that thiosemicarbazones can exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Properties : Several studies have highlighted the anticancer potential of indole derivatives. The mechanism often involves the inhibition of enzymes related to DNA replication and protein synthesis in cancer cells .

Biological Studies

The compound's interaction with biological systems has been a focus of research. Techniques such as surface plasmon resonance (SPR) and fluorescence spectroscopy are commonly employed to study these interactions. Understanding how 5-ethyl-1H-indole-2,3-dione interacts with various molecular targets can provide insights into its efficacy as a therapeutic agent.

Chemical Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can be used as a reagent in various organic reactions, facilitating the development of new compounds with enhanced or altered biological properties .

Case Study 1: Anticancer Research

A study investigated the synthesis of indole-modified tamoxifen derivatives incorporating this compound. The modified compounds exhibited improved anticancer activity compared to standard tamoxifen. This research highlights the potential of indole derivatives in enhancing the efficacy of existing cancer therapies .

Case Study 2: Antimicrobial Activity

Another study focused on the synthesis of thiosemicarbazones derived from this compound and their evaluation against various bacterial strains. The results demonstrated significant antimicrobial activity, suggesting that these compounds could lead to new antibiotic agents .

作用機序

The mechanism of action of 5-Ethyl-1H-indole-2,3-dione involves its interaction with various molecular targets and pathways. The compound can bind to multiple receptors, leading to a range of biological effects. For example, its antiviral activity is attributed to its ability to inhibit viral replication by targeting specific viral enzymes . Similarly, its anticancer properties are linked to its ability to induce apoptosis in cancer cells by interacting with cellular pathways involved in cell death .

類似化合物との比較

Similar Compounds

1H-indole-2,3-dione: A closely related compound with similar chemical properties and biological activities.

Indole-3-acetic acid: A plant hormone with a similar indole nucleus but different biological functions.

5-Fluoro-1H-indole-2,3-dione: A fluorinated derivative with enhanced biological activities.

Uniqueness

5-Ethyl-1H-indole-2,3-dione stands out due to its unique ethyl substitution, which can influence its chemical reactivity and biological activities. This substitution can enhance its binding affinity to certain receptors, making it a valuable compound for drug development and other applications .

生物活性

5-Ethyl-1H-indole-2,3-dione, also known as 5-Ethylisatin, is a compound of significant interest due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of Biological Activities

This compound has been studied for various biological activities, including:

- Antimicrobial Properties : Exhibits activity against a range of microbial pathogens.

- Antiviral Effects : Demonstrates potential in inhibiting viral replication.

- Anticancer Activity : Shown to suppress the growth of various cancer cell lines.

The mechanism through which this compound exerts its biological effects is primarily through the inhibition of specific enzymes and proteins involved in disease processes. It is believed to interfere with:

- DNA Replication : By inhibiting DNA polymerases.

- Protein Synthesis : By targeting ribosomal function.

This multi-target approach may contribute to its effectiveness against both microbial and cancerous cells .

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound and its derivatives. A study assessing the cytotoxicity against various cancer cell lines reported:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | 25 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast) | 30 | Inhibition of topoisomerase II | |

| U87MG (Brain) | 20 | Disruption of mitochondrial membrane potential |

These findings indicate that the compound effectively induces apoptosis and inhibits critical cellular pathways in cancer cells .

Antimicrobial Activity

In antimicrobial studies, this compound has shown promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results suggest that the compound possesses significant antimicrobial properties, making it a candidate for further development in treating infections .

Study on Anticancer Efficacy

A recent study investigated the effects of this compound on human cancer cell lines. The results indicated that treatment led to a significant reduction in cell viability across multiple cell types. The study utilized an MTT assay to determine cell viability:

- A549 Cells : 60% reduction in viability at 50 µM after 48 hours.

- MCF-7 Cells : 55% reduction at the same concentration and time frame.

This highlights the compound's potential as an anticancer agent .

Antiviral Activity Evaluation

Another study focused on the antiviral activity of derivatives of indole compounds, including this compound. The results showed a marked reduction in viral load in vitro when cells were treated with the compound prior to viral infection.

特性

IUPAC Name |

5-ethyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-6-3-4-8-7(5-6)9(12)10(13)11-8/h3-5H,2H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGNFZUIJHZHHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342641 | |

| Record name | 5-Ethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96202-56-1 | |

| Record name | 5-Ethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。